molecular formula C18H16O3 B14452293 (3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one CAS No. 73839-66-4

(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one

Katalognummer: B14452293
CAS-Nummer: 73839-66-4
Molekulargewicht: 280.3 g/mol
InChI-Schlüssel: LIFZGKQOLVLZKE-VBKFSLOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one is an organic compound that belongs to the class of oxolanes This compound is characterized by the presence of a phenylmethoxyphenyl group attached to an oxolan-2-one ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one typically involves the reaction of 4-phenylmethoxybenzaldehyde with oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxolan-2-one ring. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxolan-2-one ring to a diol.

    Substitution: The phenylmethoxy group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Brominated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of (3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trifluorotoluene: An organic compound with similar aromatic properties but different functional groups.

    Methylammonium lead halide: A compound with a different structural framework but used in similar research applications.

Uniqueness

(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one is unique due to its specific oxolan-2-one ring structure combined with a phenylmethoxyphenyl group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

73839-66-4

Molekularformel

C18H16O3

Molekulargewicht

280.3 g/mol

IUPAC-Name

(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C18H16O3/c19-18-16(10-11-20-18)12-14-6-8-17(9-7-14)21-13-15-4-2-1-3-5-15/h1-9,12H,10-11,13H2/b16-12-

InChI-Schlüssel

LIFZGKQOLVLZKE-VBKFSLOCSA-N

Isomerische SMILES

C\1COC(=O)/C1=C\C2=CC=C(C=C2)OCC3=CC=CC=C3

Kanonische SMILES

C1COC(=O)C1=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.